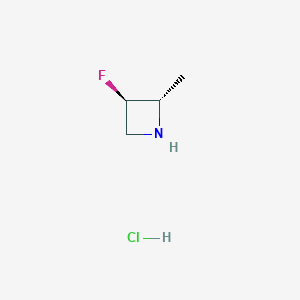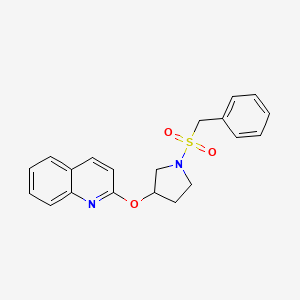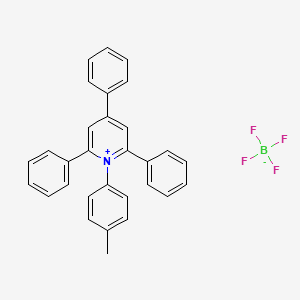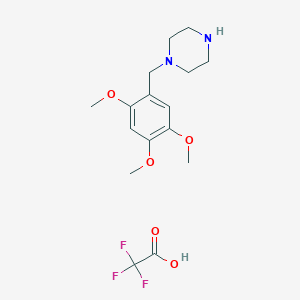![molecular formula C14H16F3IO3S2Si B2901895 Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate CAS No. 175224-35-8](/img/structure/B2901895.png)
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is a specialized organosilicon compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a phenyl group attached to a thiophene ring substituted with a trimethylsilyl group and an iodonium trifluoromethanesulfonate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trimethylsilyl)thiophen-3-yl iodide and phenyl trifluoromethanesulfonate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used. Purification steps may include recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are typical, where the iodonium group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and acetonitrile.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Thiophene derivatives with reduced iodonium groups.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and in the synthesis of complex organic molecules. Biology: Medicine: The compound's derivatives may be explored for their biological activity, including potential use as pharmaceutical intermediates. Industry: It is used in the development of materials with specific properties, such as silicon-based polymers and coatings.
作用机制
The compound exerts its effects primarily through its iodonium group, which is highly electrophilic. The iodonium trifluoromethanesulfonate group can act as an electrophile in various reactions, facilitating the formation of carbon-silicon bonds. The trimethylsilyl group enhances the stability and reactivity of the compound, making it suitable for use in a range of chemical transformations.
Molecular Targets and Pathways Involved:
Electrophilic Substitution: The iodonium group targets electron-rich sites in molecules, leading to substitution reactions.
Silicon Bond Formation: The trimethylsilyl group facilitates the formation of silicon-carbon bonds, which are crucial in organic synthesis.
相似化合物的比较
Phenyl[4-(trimethylsilyl)phenyl]boronic acid: Similar in structure but features a boronic acid group instead of an iodonium group.
Phenyl[4-(trimethylsilyl)phenyl]chloride: Similar structure with a chloride group instead of iodonium.
Phenyl[4-(trimethylsilyl)phenyl]sulfonate: Similar structure with a sulfonate group instead of iodonium.
Uniqueness: Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate is unique due to its combination of the iodonium group and the trimethylsilyl group, which provides both high reactivity and stability. This combination allows for a wide range of applications in organic synthesis and material science.
属性
IUPAC Name |
phenyl-(4-trimethylsilylthiophen-3-yl)iodanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ISSi.CHF3O3S/c1-16(2,3)13-10-15-9-12(13)14-11-7-5-4-6-8-11;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFCCIBUNHGRTM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CSC=C1[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3IO3S2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175224-35-8 |
Source


|
| Record name | Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-isobutyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2901812.png)


![3-(piperidin-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine](/img/structure/B2901817.png)

![5-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901819.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2901820.png)
![4-chloro-3-methyl-N-(1-phenylethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2901822.png)
![(E)-N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2901825.png)
![4-(azepane-1-sulfonyl)-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}benzamide](/img/structure/B2901827.png)
![7-[(2-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901829.png)
![4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2901830.png)


